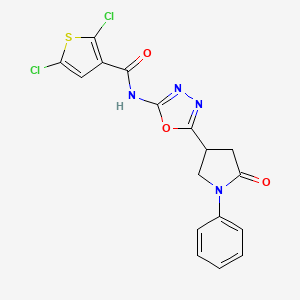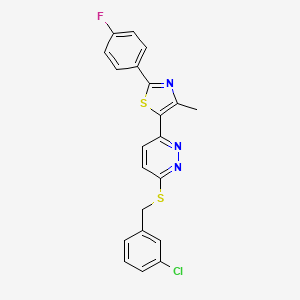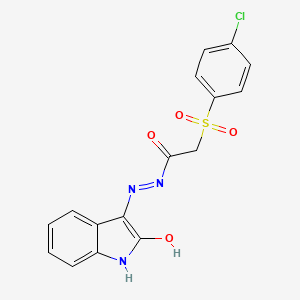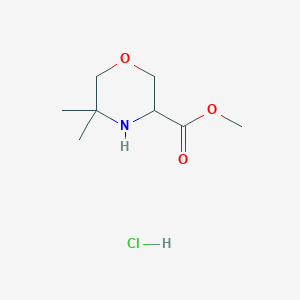![molecular formula C12H22N4O2 B2687381 [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine CAS No. 1883717-04-1](/img/structure/B2687381.png)
[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine, also known as MEMP, is a pyrazole derivative that has been widely studied for its potential applications in scientific research. MEMP has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in various experimental settings.
Mecanismo De Acción
[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine is believed to exert its inhibitory effects on PKR by binding to the protein's double-stranded RNA binding domain, preventing its activation in response to viral infection or other stress signals. This mechanism of action has been confirmed through structural studies and mutagenesis experiments.
Biochemical and Physiological Effects:
In addition to its effects on PKR, this compound has been shown to possess a range of other biochemical and physiological effects. These include inhibition of nitric oxide synthase, modulation of GABA receptors, and activation of the ERK1/2 signaling pathway. These effects suggest that this compound may have potential applications in a variety of experimental settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine is its relatively straightforward synthesis method, which allows for easy production of the compound in large quantities. Additionally, its selective inhibition of PKR makes it a useful tool for studying the role of this protein in various biological processes. However, one limitation of this compound is its potential for off-target effects, as it has been shown to interact with other proteins in addition to PKR.
Direcciones Futuras
There are several potential future directions for research on [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine. One area of interest is its potential as a therapeutic agent for inflammatory diseases, as its inhibition of PKR activity may help to reduce the immune response in these conditions. Additionally, further studies are needed to fully elucidate the compound's effects on other proteins and signaling pathways, which could lead to the development of new experimental tools and therapeutic targets.
Métodos De Síntesis
The synthesis of [1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine typically involves the reaction of 1-methyl-4-(2-nitrophenyl)-1H-pyrazole-5-carbaldehyde with morpholine in the presence of sodium methoxide. The resulting intermediate is then reduced with sodium borohydride, followed by the addition of formaldehyde and a final reduction step to yield the desired product.
Aplicaciones Científicas De Investigación
[1-Methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine has been extensively studied for its potential applications in scientific research. One area of interest is its potential as a selective inhibitor of protein kinase R (PKR), a key regulator of the innate immune response. This compound has been shown to inhibit PKR activity in vitro, suggesting that it may have potential as a therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
[1-methyl-5-(2-morpholin-4-ylethoxymethyl)pyrazol-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-15-12(11(8-13)9-14-15)10-18-7-4-16-2-5-17-6-3-16/h9H,2-8,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIVXHROQXJTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)COCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-3-carboxamide](/img/structure/B2687298.png)
![4-benzoyl-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687299.png)


![1-(4-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2687302.png)

![4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide](/img/structure/B2687306.png)

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2687309.png)


![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2687316.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2687317.png)

